Product packaging for 5-Bromo-2H-indazole-3-sulfonamide(Cat. No.:CAS No. 2172494-66-3)

5-Bromo-2H-indazole-3-sulfonamide

Cat. No.: B2994923
CAS No.: 2172494-66-3
M. Wt: 276.11
InChI Key: FGSKFWOJCQSXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-2H-indazole-3-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The indazole core is a privileged structure in pharmacology, known for its wide range of biological activities . This compound is specifically functionalized with a bromo substituent and a sulfonamide group, making it a versatile building block for synthesizing more complex molecules via metal-catalyzed cross-coupling reactions and for exploring structure-activity relationships (SAR) . Compounds based on the N-substituted indazole sulfonamide scaffold have demonstrated selective activity as inhibitors of voltage-gated sodium channels (Nav), particularly the Nav1.7 subtype . Nav1.7 channels are a prominent target in pain research, and their modulation is a key strategy for investigating potential treatments for neuropathic pain conditions . As such, this compound serves as a key intermediate for researchers developing and profiling novel analgesic agents. This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3O2S B2994923 5-Bromo-2H-indazole-3-sulfonamide CAS No. 2172494-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2H-indazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2S/c8-4-1-2-6-5(3-4)7(11-10-6)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSKFWOJCQSXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172494-66-3
Record name 5-bromo-1H-indazole-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis of 5-Bromo-2H-indazole-3-sulfonamide and Derivatives

Spectroscopic techniques are fundamental in determining the structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce connectivity, identify functional groups, and confirm molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. nih.gov Both ¹H and ¹³C NMR are instrumental in assigning the structures of 1- and 2-substituted indazoles, as the spectra for different isomers are typically distinct enough to serve as diagnostic tools. nih.govthieme-connect.de

¹H NMR Spectroscopy: In the ¹H NMR spectra of indazole sulfonamide derivatives, aromatic protons on both the indazole and adjacent phenyl rings typically appear in the range of δ 6.51–8.9 ppm. mdpi.comrsc.org The proton of the sulfonamide group (–SO₂NH–) often manifests as a singlet peak between δ 8.78 and δ 12.23 ppm. rsc.orgmdpi.com For N-substituted indazoles, the chemical shifts of the protons on the substituent provide further structural confirmation. For instance, the methoxy (B1213986) group (OCH₃) protons in related structures appear as a singlet around δ 3.44–4.01 ppm. mdpi.commdpi.com The specific substitution pattern on the indazole ring, such as the presence of a bromine atom at the C5 position, influences the chemical shifts and coupling constants of the adjacent aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide detailed information about the carbon skeleton. Aromatic carbons in indazole sulfonamide derivatives typically show signals between δ 109 and δ 160 ppm. rsc.org The position of substitution on the indazole ring can be confirmed by the chemical shifts of the carbon atoms. nih.gov For example, in a series of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole derivatives, the indazole and phenyl ring carbons were observed in the region of δ 109.96–154.58 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Indazole Sulfonamide Derivatives Data is representative of the class of compounds and not specific to this compound unless otherwise noted.

Nucleus Functional Group Representative Chemical Shift (δ, ppm) Reference
¹H NMR Aromatic Protons (Indazole/Phenyl) 6.51 - 8.9 mdpi.comrsc.org
Sulfonamide (SO₂NH) 8.78 - 12.23 rsc.orgmdpi.com
Indazole H-3 7.98 - 8.35 nih.govmdpi.com
Methoxy (OCH₃) 3.44 - 4.01 mdpi.commdpi.com
¹³C NMR Aromatic Carbons 109 - 160 rsc.org
C3 of Indazole ~125.3 mdpi.com
C5 of Indazole ~122.4 mdpi.com
C7a of Indazole ~142.1 mdpi.com

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule. The IR spectra of indazole sulfonamides display characteristic absorption bands corresponding to the key structural moieties. mdpi.comacgpubs.org

The stretching vibrations for the N-H bond of the sulfonamide group (SO₂NH) are typically observed in the region of 3144–3349 cm⁻¹. rsc.org The sulfonamide group itself is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching of the S=O bonds, which appear around 1313-1345 cm⁻¹ and 1143-1155 cm⁻¹, respectively. rsc.orgacgpubs.org Aromatic C=C stretching vibrations are found in the 1489–1596 cm⁻¹ range. rsc.orgacgpubs.org The presence of a C-Br bond would be expected to show a characteristic absorption in the lower frequency region of the spectrum.

Table 2: Characteristic IR Absorption Bands for Indazole Sulfonamide Derivatives

Functional Group Vibration Type Wavenumber (cm⁻¹) Reference
N-H (Sulfonamide) Stretching 3144 - 3349 rsc.org
C-H (Aromatic) Stretching ~3091 acgpubs.org
C=C (Aromatic) Stretching 1489 - 1596 rsc.orgacgpubs.org
S=O (Sulfonamide) Asymmetric Stretching 1313 - 1345 rsc.orgacgpubs.org
S=O (Sulfonamide) Symmetric Stretching 1143 - 1155 rsc.orgacgpubs.org
S-N (Sulfonamide) Stretching ~897 acgpubs.org

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental formula of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.com

For this compound, the presence of bromine is a key diagnostic feature in the mass spectrum due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion [M]⁺ and bromine-containing fragment ions, where two peaks of almost equal intensity are separated by 2 m/z units. mdpi.com Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of compounds, often showing the protonated molecular ion [M+H]⁺ or other adducts like [M+Na]⁺. mdpi.comuni.lu

For example, the HRESIMS of a related compound, 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, showed [M+H]⁺ ions at m/z 333.9841 and 335.9813, corresponding to the C₁₃H₈⁷⁹BrN₃O₃ and C₁₃H₈⁸¹BrN₃O₃ formulas, respectively. mdpi.com

X-ray Crystallographic Analysis for Definitive Solid-State Structure Determination

For instance, the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide was determined to be in the monoclinic P2₁/c space group. iucr.org Such analyses confirm the connectivity of the atoms and reveal important intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. In this specific structure, molecules formed inversion dimers linked by N—H⋯O and C—H⋯O hydrogen bonds. iucr.org X-ray diffraction studies on indazole sulfonamide fragments have also highlighted the presence of important intramolecular interactions that influence the active conformation of the molecule. nih.gov The analysis of this compound would similarly provide unambiguous proof of its structure and tautomeric form in the solid state.

Table 3: Example Crystal Data for a Related Indazole Sulfonamide Derivative Data for N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide

Parameter Value Reference
Formula C₁₆H₁₄ClN₃O₄S iucr.org
Crystal System Monoclinic iucr.org
Space Group P2₁/c iucr.org
a (Å) 13.9664 (6) iucr.org
b (Å) 6.4300 (3) iucr.org
c (Å) 19.6155 (9) iucr.org
**β (°) ** 107.227 (1) iucr.org
**Volume (ų) ** 1682.52 (13) iucr.org
Z 4 iucr.org

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the elemental composition of a pure compound. It measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur, S). The experimentally determined percentages are then compared to the calculated values based on the proposed molecular formula. acgpubs.org A close agreement between the found and calculated values (typically within ±0.4%) supports the assigned molecular formula and indicates the purity of the sample. For example, in the synthesis of 1-(4-Chloro-3-nitrophenylsulfonyl)-5-nitro-1H-indazole, the calculated elemental composition was C, 40.80%; H, 1.84%; N, 14.64%, which closely matched the found values of C, 40.95%; H, 1.96%; N, 14.72%. acgpubs.org

Chromatographic Techniques for Purity Assessment (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. rsc.org The purity of target compounds is often analyzed using a reversed-phase column, and detection is typically carried out with a UV detector. rsc.org The result is a chromatogram where a pure compound ideally shows a single sharp peak. The purity is often reported as a percentage based on the peak area. For many synthesized indazole derivatives, purity is confirmed to be greater than 95% by HPLC analysis. rsc.orgthermofisher.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For indazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), are employed to determine optimized molecular geometries and various electronic properties. growingscience.comajchem-a.com These calculations are fundamental for understanding the molecule's stability, reactivity, and spectroscopic characteristics. growingscience.com

Studies on related indazole structures have utilized DFT to analyze frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and other quantum chemical descriptors. growingscience.comnih.gov For instance, in the investigation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations were instrumental in elucidating the mechanisms of regioselective N1- and N2-alkylation reactions. nih.govresearchgate.netbeilstein-journals.org The analysis of partial charges and Fukui indices via Natural Bond Orbital (NBO) analysis further supported the proposed reaction pathways. nih.govbeilstein-journals.org Although direct DFT data for 5-Bromo-2H-indazole-3-sulfonamide is not extensively published, the methodologies applied to similar bromo-indazole derivatives provide a robust framework for predicting its behavior.

Table 1: Common DFT Functionals and Basis Sets for Indazole Derivatives

FunctionalBasis SetApplication
B3LYP6-311G(d,p)Geometry optimization, electronic properties, reactivity indices. growingscience.com
B3LYP6-311++G(d,p)Optimization of molecular structures for complex formation studies. ajchem-a.com
B3LYP6-31G(d,p)Optimization for Frontier Molecular Orbitals (FMOs) and Electrostatic Potential (ESP) analysis. nih.gov

Molecular Docking Simulations for Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely applied to indazole-sulfonamide derivatives to understand their potential as inhibitors of various enzymes, such as protein kinases. mdpi.commdpi.com Docking studies can reveal crucial ligand-protein interactions, including hydrogen bonds, hydrophobic interactions, and π-stacking, which are vital for binding affinity. researchgate.netnih.gov

For example, docking studies on related indazole-sulfonamides have identified key interactions with amino acid residues in the active sites of kinases like MAPK1 and PLK4. mdpi.comrsc.org The sulfonamide moiety often participates in hydrogen bonding, while the indazole ring can form hydrophobic and aromatic interactions. researchgate.netdundee.ac.ukacs.org In one study, the replacement of a nitro group with an amine group on an indazole-sulfonamide scaffold significantly improved the binding affinity to MAPK1, likely due to an increase in hydrogen bond donors. mdpi.com Similarly, the binding mode of N-(1H-indazol-6-yl)benzenesulfonamide derivatives with PLK4 showed the indazole core forming hydrogen bonds with hinge region residues, a critical interaction for inhibitory activity. rsc.org

Table 2: Examples of Molecular Docking Studies on Indazole Derivatives

Compound TypeTarget ProteinKey Findings
Indazole-sulfonamideMAPK1Amine analog showed enhanced binding affinity (-8.34 Kcal/mol) compared to the nitro precursor (-7.55 Kcal/mol). mdpi.com
N-(1H-indazol-6-yl)benzenesulfonamidePLK4Indazole core forms hydrogen bonds with hinge residues Glu-90 and Cys-92; phenylsulfonamide occupies a hydrophobic pocket. rsc.org
Indazole-sulfonamidesJAK3 and ROCK1 KinasesPotent compounds showed strong binding with selected protein kinase targets. mdpi.com
Indole-aroylhydrazonesEnoyl-ACP reductase (InhA)Good docking scores and promising interactions with the InhA receptor were observed. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and the conformational changes that occur over time. frontiersin.org These simulations are often performed after molecular docking to validate the predicted binding modes and to analyze the flexibility of the complex. mdpi.comresearchgate.net Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg). ekb.egrasayanjournal.co.in

MD simulations of indazole-sulfonamide derivatives complexed with protein kinases have demonstrated the stability of the interactions. mdpi.com For instance, a 200-ns MD simulation of an indazole-sulfonamide (compound 9) bound to JAK3 and ROCK1 kinases showed significant stability. mdpi.com Analysis of RMSD, RMSF, and Rg indicated that the ligand remained stably bound within the active site throughout the simulation, confirming a stable and compact protein-ligand complex. mdpi.comrasayanjournal.co.in Such studies are crucial for confirming that the interactions predicted by docking are maintained in a dynamic, solvated environment. frontiersin.org

In Silico Prediction of Relevant Structural Parameters and their Correlates with Biological Activity

In silico methods are extensively used to predict various structural and physicochemical properties that correlate with a molecule's biological activity and drug-likeness. These predictions include parameters related to Absorption, Distribution, Metabolism, and Excretion (ADME), as well as toxicity. For indazole derivatives, Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate physicochemical descriptors with biological activity.

Predicted parameters often include LogP (lipophilicity), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. These properties are critical for assessing a compound's potential to be developed into a drug. uni.lu For instance, in silico ADME predictions for pyrazolylpyrazoline derivatives, which share structural similarities with indazoles, have been used to evaluate their pharmacokinetic profiles. acs.org While specific data for this compound is limited, the general approach for related sulfonamides involves assessing their drug-likeness based on established rules like Lipinski's rule of five. acs.org

Table 3: Predicted Physicochemical Properties for a Related Compound (5-bromo-2-methyl-2H-indazole-3-sulfonamide)

PropertyPredicted Value
Molecular FormulaC8H8BrN3O2S uni.lu
Monoisotopic Mass288.95206 Da uni.lu
XlogP1.2 uni.lu
Predicted Collision Cross Section ([M+H]+)144.6 Ų uni.lu

Structure-Based Design Principles for Targeted Analogue Development

The insights gained from computational studies form the basis for structure-based drug design, aiming to develop analogues with improved potency, selectivity, and pharmacokinetic properties. acs.org By understanding the key interactions between a ligand like this compound and its biological target, medicinal chemists can rationally design new molecules.

Key design principles for indazole-sulfonamide analogues often involve:

Modifying substituents on the indazole ring: The bromine atom at the 5-position can be replaced with other groups to modulate electronic properties and explore new interactions within the binding pocket. rsc.org

Altering the sulfonamide linker: The sulfonamide group is a critical pharmacophore, often involved in key hydrogen bonds. dundee.ac.uk Modifications here can fine-tune binding affinity and selectivity.

Hybridization with other active pharmacophores: Incorporating other known active moieties can lead to hybrid molecules with enhanced or dual activities. acs.org For example, combining pyrazole (B372694) and sulfonamide features has been explored to improve antitubercular activity. acs.org

Structure Activity Relationship Sar Investigations of 5 Bromo 2h Indazole 3 Sulfonamide Analogues

Impact of Substitutions on the Indazole Core on Biological Activity

The indazole scaffold is a versatile platform in medicinal chemistry, and substitutions on this core structure significantly modulate the biological effects of its derivatives. nih.govresearchgate.net

Role of Halogenation at the 5-Position (e.g., Bromine) on Enzyme Inhibition and Cellular Effects

Halogenation, particularly at the 5-position of the indazole ring, plays a critical role in determining the potency and selectivity of these compounds as enzyme inhibitors. The presence of a bromine atom at this position can significantly influence the compound's interaction with its biological target.

For instance, in the context of synthetic cannabinoid receptor agonists, SCRAs with a halogenated indazole core, including those with bromine at the 5-position, have been shown to retain substantial intrinsic activity at the CB1 receptor. researchgate.net Specifically, for SCRAs with an amide head group, brominated analogs exhibited higher potency compared to chlorinated analogs. researchgate.net This suggests that the nature of the halogen at the 5-position can fine-tune the pharmacological profile.

In the development of inhibitors for other enzymes, such as poly(ADP-ribose)polymerase-1 (PARP-1), substitution at the 5-position of an indazole-like scaffold with a bromo group resulted in inactive compounds. acs.org This highlights that the effect of halogenation is target-dependent. Similarly, for certain indazole derivatives targeting α-glucosidase, a 5-bromo substitution was a key feature in compounds exhibiting significant inhibitory activity. researchgate.net

Furthermore, the introduction of a bromine atom can be a strategic step in the synthesis of more complex derivatives. For example, 5-bromo-1H-indazole-3-carboxylic acid is a key intermediate for creating a variety of substituted indazoles.

Table 1: Effect of Halogenation at the 5-Position on Biological Activity

Compound ClassTargetEffect of 5-Bromo SubstitutionReference
Synthetic Cannabinoid Receptor Agonists (SCRAs) with amide head groupCB1 ReceptorIncreased potency compared to chlorinated analogs researchgate.net
2,3-Dihydrobenzofuran-7-carboxamide (indazole-like scaffold)PARP-1Inactive acs.org
3-methyl-7-phenyl-1H-indazoleα-glucosidaseContributes to significant inhibition researchgate.net

Influence of Variations at the C3 Position, including the Sulfonamide Linker

The C3 position of the indazole ring is a critical site for modification, and the nature of the substituent at this position, including the sulfonamide linker, profoundly impacts biological activity.

The introduction of different groups at the C3 position can drastically alter the inhibitory profile of indazole derivatives. For instance, in a series of indazole-3-carboxamides designed as CRAC channel blockers, the specific regiochemistry of the amide linker at the C3 position was found to be crucial for activity. nih.gov The indazole-3-carboxamide isomer was active, while its reverse amide counterpart was inactive, highlighting the stringent structural requirements for target engagement. nih.gov

Furthermore, the functionalization of the C3 position is a common strategy in the development of various inhibitors. For example, methods for the direct C3-functionalization of indazoles, although less common than modifications at the N1 and N2 positions, are being developed to create novel therapeutic agents. pnrjournal.com In the context of ULK1 inhibitors, functionalization at the C3 position of the indazole backbone with a 1-naphthylamino group significantly decreased the half-inhibitory concentration (IC50), indicating a substantial influence on inhibitory potency. mdpi.com

The presence of a methyl group at the C3-position of an azaindazole ring has been shown to increase potency against Pim kinases by six-fold compared to the unsubstituted analog. nih.gov Conversely, for some glucagon (B607659) receptor antagonists, an unsubstituted C3-indazole derivative exhibited stronger activity than its 3-methyl substituted counterpart. researchgate.net This demonstrates that the optimal substituent at the C3 position is highly dependent on the specific biological target.

Table 2: Influence of C3-Position Variations on Biological Activity

Compound SeriesTargetKey FindingReference
Indazole-3-carboxamidesCRAC channelSpecific amide linker regiochemistry at C3 is critical for activity. nih.gov
Azaindazole derivativesPim kinasesC3-methyl group increased potency 6-fold. nih.gov
Indazole derivativesGlucagon receptorC3-unsubstituted derivative was more active than the C3-methyl analog. researchgate.net
Indazole-based ULK1 inhibitorsULK1C3-functionalization with a 1-naphthylamino group significantly increased potency. mdpi.com

Effects of N-Substitution (N1 or N2) on the 2H-Indazole Moiety

The position of substitution on the nitrogen atoms of the indazole ring, whether at N1 or N2, is a determining factor for the biological and physicochemical properties of indazole-based compounds. The two tautomeric forms, 1H-indazole and 2H-indazole, exhibit different stabilities and characteristics. nih.gov Generally, the 1H-tautomer is more stable. researchgate.net

The alkylation of the indazole ring can occur at either N1 or N2, and the ratio of the resulting regioisomers is sensitive to steric effects from substituents at the C3 and C7 positions. thieme-connect.de For unsubstituted indazole, the ratio of 1- to 2-alkylation is 1:1. thieme-connect.de The choice of the N-substituent can significantly impact the compound's activity.

In the development of CCR4 antagonists, a series of indazole arylsulfonamides were synthesized with variations at the N1 position. acs.org The most potent compounds featured N1 meta-substituted benzyl (B1604629) groups possessing an α-amino-3-[(methylamino)acyl] group. acs.org This highlights the importance of the N1-substituent in optimizing receptor binding.

For inhibitors of human GSK-3, the initial screening of indazole-based compounds emphasized the importance of the nitrogen at the 2-position for inhibitory activity. nih.gov In another study on FGFR1 inhibitors, compounds with nitrogen at the 2-position were also found to be crucial for activity. nih.gov

The synthesis of 2H-indazoles can be challenging due to regioselectivity issues, which may be why they are less exploited compared to their 1H-indazole counterparts. scispace.com However, methods for the regioselective synthesis of 2H-indazoles are being developed, which will allow for a more thorough exploration of their therapeutic potential. acs.org

Table 3: Effects of N-Substitution on the Indazole Moiety

Compound SeriesTargetKey Finding on N-SubstitutionReference
Indazole arylsulfonamidesCCR4N1 meta-substituted benzyl groups with an α-amino-3-[(methylamino)acyl] group were most potent. acs.org
Indazole-based inhibitorsGSK-3Nitrogen at the 2-position was important for inhibitory activity. nih.gov
Indazole-based inhibitorsFGFR1Nitrogen at the 2-position was crucial for activity. nih.gov

Significance of the Sulfonamide Group in Target Binding and Modulation

The sulfonamide group is a key pharmacophore in a multitude of clinically used drugs and plays a crucial role in the interaction of these molecules with their biological targets. acgpubs.orgeurekaselect.com

Sulfonamide as a Zinc-Binding Group (ZBG) in Metalloenzymes

The primary sulfonamide group (-SO2NH2) is a highly effective zinc-binding group (ZBG) and is a cornerstone in the design of inhibitors for metalloenzymes, particularly carbonic anhydrases (CAs). mdpi.comnih.gov In the active site of CAs, the deprotonated sulfonamide nitrogen coordinates to the zinc ion, displacing a zinc-bound water molecule. researchgate.net The sulfonamide's S=O group also forms a hydrogen bond with the backbone nitrogen of a threonine residue (Thr199), further anchoring the inhibitor in the active site. researchgate.net

While the sulfonamide group acts as the primary anchor, the rest of the molecule significantly influences binding affinity and selectivity for different CA isoforms. researchgate.net The development of CA inhibitors frequently employs the benzenesulfonamide (B165840) scaffold as a prominent ZBG. researchgate.net For example, SLC-0111, a potent CA IX inhibitor currently in clinical trials, is a benzenesulfonamide derivative. researchgate.net

The versatility of the sulfonamide moiety allows for its incorporation into various heterocyclic scaffolds to target CAs. mdpi.com Five-membered heterocyclic sulfonamides have generally shown to be more effective CA inhibitors compared to those with six-membered rings. mdpi.com

Chemical Modifications to the Sulfonamide Moiety and their Pharmacological Consequences

Modifications to the sulfonamide group itself, such as N-alkylation to form secondary or tertiary sulfonamides, can have profound effects on the pharmacological profile of the resulting compounds. While primary sulfonamides are often associated with a lack of selectivity among different CA isoforms, secondary and tertiary sulfonamides have been reported as efficient and selective inhibitors of the cancer-related hCA IX and XII isoforms. nih.gov

For instance, a series of open saccharin-based secondary sulfonamides were shown to be inactive against the off-target cytosolic hCA I and II isoforms but were potent inhibitors of the cancer-related hCA IX and XII isoforms. nih.gov This demonstrates that moving from a primary to a secondary sulfonamide can impart significant selectivity.

In the context of anticancer agents, modifying the sulfonyl moiety can also impact activity. For example, changing a 2-methoxy-5-chloride phenyl sulfonyl group to a 2,5-dimethoxy phenyl sulfonyl group in a series of ethacrynic acid-sulfonamide hybrids resulted in a compound with high activity against the A-549 lung cancer cell line. mdpi.com

Furthermore, the sulfonamide moiety can act as a bioisostere for a carboxylic acid group, offering advantages such as improved metabolic stability and better passive diffusion across biological membranes. mdpi.com The synthesis of sulfonamides is also relatively straightforward, allowing for the creation of diverse libraries of compounds for screening. researchgate.net

Table 4: Pharmacological Consequences of Sulfonamide Modifications

ModificationCompound SeriesPharmacological ConsequenceReference
Primary to Secondary SulfonamideOpen saccharin-based sulfonamidesIncreased selectivity for hCA IX and XII over hCA I and II. nih.gov
Substitution on the Phenylsulfonyl GroupEthacrynic acid-sulfonamide hybridsAltered anticancer activity profile. mdpi.com
Sulfonamide as Carboxylic Acid BioisostereGeneralImproved metabolic stability and membrane permeability. mdpi.com

Regiochemical Specificity and Isomeric Effects on Bioactivity Profiles

The bioactivity of 5-Bromo-2H-indazole-3-sulfonamide analogues is intricately linked to the precise positioning of the bromine atom on the indazole core and the isomeric form of the indazole nitrogen. These structural variations can lead to significant differences in how the molecules interact with their biological targets.

Influence of Bromine Atom Position:

The location of the electron-withdrawing bromine atom on the benzene (B151609) ring of the indazole scaffold can dramatically alter the electronic distribution and steric profile of the molecule. While direct comparative studies on all positional isomers of bromo-indazole-3-sulfonamide are not extensively documented in publicly available literature, general principles of SAR in indazole derivatives suggest that such changes would have a profound impact. For instance, the position of a halogen can influence the acidity of the N-H bond, hydrogen bonding capabilities, and hydrophobic interactions within a target's binding pocket.

A study on the regioselective bromination of 4-substituted 1H-indazoles highlighted the influence of substituents on the site of bromination, indicating that electronic effects play a key role in the synthesis of specific isomers. nih.gov This synthetic control is a critical prerequisite for conducting systematic SAR studies. Research on other substituted indazoles has shown that moving a substituent between positions 5, 6, and 7 can lead to significant variations in potency against biological targets such as protein kinases. rsc.org For example, in a series of indazole derivatives, a C5-substituted sulfonamide exhibited remarkable activity, underscoring the importance of this position. rsc.org

Impact of N1 versus N2 Isomerism:

The indazole ring contains two nitrogen atoms, N1 and N2, and substitution at either position leads to the formation of distinct regioisomers. The 1H- and 2H-indazole tautomers are known to have different electronic and steric properties, which can translate into different biological activities. The alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products, with the ratio being sensitive to the steric hindrance from substituents at the C3 and C7 positions.

Studies on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate have demonstrated that it is possible to control the N1/N2 selectivity through the choice of reaction conditions. nih.govbeilstein-journals.org For instance, using sodium hydride in DMF for the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide resulted in a mixture of the N1 and N2 products. beilstein-journals.org The ability to synthesize specific N1 and N2 isomers is fundamental to evaluating their differential biological effects.

The following interactive data table summarizes the general findings on how substituent position and isomerism can affect the bioactivity of indazole derivatives, providing a framework for understanding the potential SAR of this compound analogues.

Structural Feature Position/Isomer General Observation on Bioactivity Supporting Evidence
Bromine Position C5Can be crucial for potent activity in some indazole series.A C5-substituted sulfonamide derivative showed remarkable activity in a kinase inhibitor study. rsc.org
C7Halogenation at C7 is a key step for creating diverse analogues.Regioselective C7 bromination of 4-substituted 1H-indazoles has been achieved for further derivatization. nih.gov
Nitrogen Isomerism N1-SubstitutionOften a key modification point for optimizing potency.N1-substituted indazole arylsulfonamides were potent CCR4 antagonists. acs.org
N2-SubstitutionCan be favored by certain substituents at the C7 position.C7-NO2 or -CO2Me groups on the indazole ring favor N2-alkylation.

Enzyme Inhibition Mechanisms and Molecular Interactions

Identification and Characterization of Target Enzymes for 5-Bromo-2H-indazole-3-sulfonamide and Analogues

Derivatives of indazole sulfonamide have been identified as potent inhibitors of a diverse range of enzymes, highlighting the versatility of this chemical scaffold. The specific enzymes targeted are often implicated in significant pathological processes, making these compounds valuable leads in drug discovery.

Key enzyme classes targeted by indazole sulfonamides and their analogues include:

Protein Kinases: This large family of enzymes is crucial for cellular signal transduction, and their dysregulation is a hallmark of cancer. Indazole derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are key drivers of tumor angiogenesis and growth. researchgate.netresearchgate.net

Carbonic Anhydrases (CAs): These metalloenzymes are involved in pH regulation and other physiological processes. nih.gov Specific isoforms, such as CA IX and CA XII, are overexpressed in tumors, and their inhibition is a validated anti-cancer strategy. tandfonline.com Open-chain sulfonamides derived from saccharin, which share structural similarities, are potent and selective inhibitors of these cancer-related CAs. tandfonline.com

Monoamine Oxidase B (MAO-B): This enzyme is a key target for the treatment of neurodegenerative diseases. Indazole-5-carboxamides have been identified as highly potent and selective inhibitors of MAO-B. acs.org

Lipoamide (B1675559) Dehydrogenase (Lpd): In Mycobacterium tuberculosis (Mtb), this enzyme is essential for metabolism and detoxification. N-methylpyridine-3-sulfonamides, which are structural analogues, have been identified as potent and species-selective inhibitors of Mtb Lpd, presenting a novel anti-tuberculosis strategy. acs.org

N-Myristoyltransferase (NMT): This enzyme is vital for the viability of protozoan parasites like Trypanosoma brucei. Indazole-based sulfonamides have been developed as highly selective inhibitors of parasitic NMT over the human homologue. acs.orgnih.gov

α-Glucosidase: This enzyme is a target for managing type 2 diabetes. Indazole derivatives have shown significant inhibitory activity against α-glucosidase, with some demonstrating competitive inhibition. researchgate.netresearchgate.net

Target EnzymeBiological Role / Disease AssociationAnalogue ClassReference
VEGFR-2 / EGFRCancer (Angiogenesis, Proliferation)5-ethylsulfonyl-indazole-3-carbohydrazides researchgate.netresearchgate.net
Carbonic Anhydrase (CA IX, CA XII)Cancer (pH Regulation, Tumor Hypoxia)Open saccharin-based secondary sulfonamides tandfonline.com
Monoamine Oxidase B (MAO-B)Neurodegenerative Diseases (e.g., Parkinson's)Indazole-5-carboxamides acs.org
Lipoamide Dehydrogenase (Mtb Lpd)Tuberculosis (Bacterial Metabolism)N-methylpyridine-3-sulfonamides acs.org
N-Myristoyltransferase (NMT)Parasitic Infections (e.g., African Trypanosomiasis)Indazole sulfonamides acs.orgnih.gov
α-GlucosidaseType 2 Diabetes7-carbo–substituted 5-bromo-3-methylindazoles researchgate.net

Kinetic Analysis of Enzyme Inhibition: Determination of Inhibition Type

Kinetic studies are fundamental to understanding how these inhibitors function. For several target enzymes, indazole sulfonamide analogues have been shown to act as competitive inhibitors, meaning they bind to the enzyme's active site and directly compete with the natural substrate.

Monoamine Oxidase B (MAO-B): Detailed kinetic analyses of indazole- and indole-5-carboxamide derivatives revealed them to be potent, selective, and competitive inhibitors of human MAO-B. acs.org This indicates that they occupy the same binding site as the monoamine substrates.

Lipoamide Dehydrogenase (Lpd): A study of sulfonamide inhibitors targeting M. tuberculosis Lpd found a more complex mechanism. The compounds were determined to be noncompetitive with respect to the NADH substrate but competitive against the lipoamide substrate. acs.org This suggests the inhibitor binds at or near the lipoamide binding channel, distinct from the NADH binding site. acs.org

α-Glucosidase: Kinetic studies performed on a potent 7-aryl-5-bromo-3-methylindazole derivative (IC₅₀ = 9.43 µM) demonstrated a competitive inhibition mechanism against α-glucosidase. researchgate.net This finding was supported by in silico docking, which showed the inhibitor occupying the enzyme's active site. researchgate.net

Analogue Class / CompoundTarget EnzymeInhibition TypeReported Potency (IC₅₀ / Kᵢ)Reference
N-(3,4-dichlorophenyl)-1H-indole-5-carboxamideMAO-BCompetitive, ReversibleIC₅₀ = 0.227 nM acs.org
Sulfonamide SL827Mtb Lipoamide DehydrogenaseCompetitive (vs. Lipoamide)Kᵢ = 0.027 µM acs.org
7-aryl-5-bromo-3-methylindazoleα-GlucosidaseCompetitiveIC₅₀ = 9.43 µM researchgate.net
Pyrimido[1,2-b]indazole derivative (7n)α-GlucosidaseCompetitiveKᵢ = 66 µM researchgate.net

Elucidation of Molecular Binding Modes through Computational and Structural Data Integration

The integration of X-ray crystallography and computational docking studies has provided atomic-level insights into how indazole sulfonamides bind to their target enzymes. These studies reveal a network of specific interactions that anchor the inhibitor within the active site.

Hydrogen bonds are paramount for the high-affinity binding of indazole sulfonamides. The sulfonamide moiety itself is a strong hydrogen bond acceptor, often interacting with backbone amide NH groups or specific amino acid side chains in the enzyme's active site. acs.org

N-Myristoyltransferase (NMT): A crystal structure of an indazole sulfonamide bound to Leishmania NMT showed the indazole N1 lone pair forming a key hydrogen bond with the side chain of Ser330. nih.gov The sulfonamide oxygen also forms a hydrogen bond with an aspartate residue (Asp396). nih.gov

Kinases: In many kinase inhibitors, hydrogen bonds to the "hinge region" that connects the N- and C-lobes of the kinase domain are critical for affinity. acs.org For p38α MAP kinase, the nitrogen of a 5-cyanopyrimidine (B126568) core (an analogue) was confirmed to form a direct hydrogen bond to the backbone NH of Met109 in the hinge. acs.org

Carbonic Anhydrases: Sulfonamide-based inhibitors bind to the catalytic zinc ion within the active site of carbonic anhydrases. nih.gov This strong coordination, along with hydrogen bonds to surrounding residues like Thr199, is the basis for their potent inhibition.

MAO-B: Computational docking of indazole-5-carboxamide inhibitors into the human MAO-B active site showed the carboxamide linker forming crucial hydrogen bonds. These interactions, along with the precise fit of the molecule into the binding cavity, provide a rationale for their high potency. acs.org

Beyond hydrogen bonding, hydrophobic interactions play a crucial role in inhibitor binding and specificity. The aromatic indazole ring and its substituents often fit into lipophilic pockets within the enzyme's active site.

N-Myristoyltransferase (NMT): In NMT inhibitors, a phenyl ring attached to the sulfonamide stacks with a tyrosine residue (Tyr217), a classic π-π stacking interaction that contributes significantly to binding affinity. nih.gov

Lipoamide Dehydrogenase (Lpd): The binding of sulfonamide inhibitors occurs at the lipoamide channel of Mtb Lpd. acs.org This channel has hydrophobic character, and the inhibitor's structure is complementary to its shape, contributing to the tight binding.

Kinases: A common feature of kinase inhibitors is a phenyl ring that occupies a lipophilic "back pocket" behind the gatekeeper residue of the ATP binding site. acs.org The nature of the substituent on this ring can modulate potency and selectivity.

Conformational Changes: The binding of some inhibitors can induce conformational changes in the enzyme. For instance, the binding of an azepane-containing inhibitor to NMT caused a noticeable conformational shift in a loop region (residues 231-236) compared to the unbound enzyme. nih.gov This induced-fit mechanism can enhance binding affinity and contribute to selectivity.

Molecular Basis of Potency and Selectivity for Specific Biological Targets

The high potency and selectivity of indazole sulfonamide inhibitors arise from the cumulative effect of these specific molecular interactions. Selectivity is often achieved by exploiting subtle differences in the active sites of related enzymes.

Species Selectivity: The sulfonamide inhibitors of M. tuberculosis Lpd are a prime example of achieving species selectivity. They are potent against the mycobacterial enzyme but show over 1000-fold less activity against the human homologue. acs.org This remarkable selectivity is due to differences in the amino acid residues lining the lipoamide binding channel between the two species, which the inhibitor is able to exploit. acs.org

Isoform Selectivity: In the case of carbonic anhydrases, achieving isoform selectivity is a major goal. While the primary sulfonamide group binds to the conserved zinc ion, substituents on the scaffold can extend into non-conserved regions of the active site. By tailoring these substituents to interact favorably with the unique residues of a specific isoform (e.g., CA IX vs. CA II), selectivity can be dramatically improved. tandfonline.com

Role of the 5-Bromo Substituent: The bromine atom at the C-5 position is not merely a passive substituent. Its electron-withdrawing nature and size critically influence the molecule's electronic properties and steric profile. This can enhance binding affinity through halogen bonding or by optimizing the geometry of the inhibitor within the active site. For example, in a series of MAO-B inhibitors, di-halogenated phenyl rings (e.g., 3,4-dichloro) on the carboxamide moiety consistently produced the most potent compounds, highlighting the importance of halogen interactions in the hydrophobic active site. acs.org

Preclinical Pharmacological Research and Therapeutic Potential

In Vitro Efficacy Studies of 5-Bromo-2H-indazole-3-sulfonamide and Novel Analogues

In vitro studies, which are conducted in a controlled laboratory environment outside of a living organism, have been crucial in elucidating the therapeutic potential of indazole sulfonamides. These experiments have provided foundational evidence of their efficacy against various pathogens and cancer cell lines, and have shed light on other biological activities.

Indazole sulfonamides have been identified as a promising class of antimicrobial agents, particularly against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. In a significant discovery, a potent indazole sulfonamide was identified from a high-throughput screen of over 100,000 synthetic compounds. nih.govnih.govacs.org This lead compound demonstrated low micromolar potency against Mtb with a Minimum Inhibitory Concentration (MIC₉₉) of 2 µM and was noted for its lack of cytotoxicity. frontiersin.orgfrontiersin.org Further studies on analogues explored structure-activity relationships, where modifications to the 5-membered ring of the indazole were tolerated. frontiersin.org For instance, moving a methyl group from the N-1 to the C-3 position of the indazole, along with certain halogen substitutions, resulted in compounds with equipotent whole-cell activity to the initial hit. frontiersin.org

Time-kill experiments revealed that for a cidal (bactericidal) effect, sustained exposure to the drug at concentrations above the MIC for 24 hours was necessary. nih.govacs.org While some indazole sulfonamides have shown promising activity, others have demonstrated limited impact. For example, some synthesized 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives showed that the presence of a p-chlorophenyl group at the third position improved antifungal activity, while a p-fluorophenyl group at the same position enhanced antibacterial activity. researchgate.net

Table 1: In Vitro Antimicrobial Activity of Selected Indazole Sulfonamide Analogues

Compound/AnalogueTarget OrganismActivity MetricResultReference
Indazole Sulfonamide LeadMycobacterium tuberculosisMIC₉₉2 µM frontiersin.orgfrontiersin.org
N-1 to C-3 Methyl Repositioned AnalogueMycobacterium tuberculosisMIC₉₉0.6 µM frontiersin.org
3a-c (Tetrahydroindazoles)Gram-positive & Gram-negative bacteriaMIC100–200 µg/mL tandfonline.com
5a (Thiourea derivative of 3a)S. aureusMIC12.5 µg/mL (comparable to ampicillin) tandfonline.com

The anti-cancer potential of indazole sulfonamides and their derivatives has been evaluated against various human cancer cell lines. However, results indicate that the efficacy can be highly dependent on the specific structural modifications of the indazole core.

In one study, a series of indazole-sulfonamide compounds (1, 2, 5, 6, 7, and 8) showed minimal to no cytotoxic impact on either A-549 (human lung carcinoma) or MCF-7 (human breast adenocarcinoma) cell lines. mdpi.com In contrast, related EA-sulfonamide derivatives demonstrated superior cytotoxic activity. Specifically, compound 10 was highly active against the A-549 cell line with an IC₅₀ value of 1.01 μM, while compounds 9, 13, and 18 showed potent activity against MCF-7 cells with IC₅₀ values of 0.83 μM, 0.9 μM, and 0.9 μM, respectively. mdpi.com

Another study focused on synthesizing 1H-indazole-3-amine derivatives, which were then tested against a panel of cancer cell lines. Compound 6o from this series displayed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC₅₀ value of 5.15 µM, and showed good selectivity when compared to its effect on normal human embryonic kidney cells (HEK-293). nih.gov Furthermore, research into 7-carbo-substituted 5-bromo-3-methylindazoles found that certain analogues exhibited a significant antigrowth effect against the MCF-7 breast cancer cell line with reduced cytotoxicity to normal cells. researchgate.netresearchgate.net

Table 2: In Vitro Anti-Cancer Activity of Indazole Analogues

Compound/AnalogueCell LineCancer TypeActivity Metric (IC₅₀)Reference
Compound 10 (EA-sulfonamide)A-549Lung Carcinoma1.01 µM mdpi.com
Compound 9 (EA-sulfonamide)MCF-7Breast Adenocarcinoma0.83 µM mdpi.com
Compound 13 (EA-sulfonamide)MCF-7Breast Adenocarcinoma0.9 µM mdpi.com
Compound 6o (1H-indazole-3-amine derivative)K562Chronic Myeloid Leukemia5.15 µM nih.gov
Indazole-sulfonamides (compounds 1, 2, 5-8)A-549, MCF-7Lung, BreastNot significant mdpi.com

Beyond antimicrobial and anti-cancer effects, the indazole sulfonamide scaffold has been investigated for other therapeutic properties.

Anti-inflammatory Activity: Indazole derivatives have shown potential as anti-inflammatory agents. One area of research has focused on the development of indazoles as potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme in inflammatory pathways, for the treatment of respiratory diseases. acs.org Other research has identified indazole arylsulfonamides as CCR4 antagonists, a target involved in orchestrating cell migration in inflammatory responses. researchgate.net A series of 3-(indol-5-yl)-indazoles was found to inhibit the expression of inflammatory cytokines TNF-α and IL-6 in macrophages, with IC₅₀ values of 0.89 and 0.53 µM, respectively. nih.govtandfonline.com

Antidiabetic Activity: Certain indazole derivatives have been evaluated for their potential to manage diabetes. A study of 7-carbo–substituted 5-bromo-3-methylindazoles showed significant to moderate α-glucosidase inhibition, an enzyme involved in carbohydrate digestion. researchgate.netresearchgate.net Compounds from this series displayed IC₅₀ values ranging from 0.42 to 51.51 µM, with some being more potent than the reference drug acarbose. researchgate.net

Calcium Channel Modulation: The role of indazole derivatives in modulating calcium channels has also been explored. A structure-activity relationship study of indazole-3-carboxamides identified them as potent blockers of the calcium-release activated calcium (CRAC) channel, which is critical for mast cell function in allergic and inflammatory responses. nih.gov One analogue, compound 12d, potently inhibited calcium influx and stabilized mast cells with a sub-micromolar IC₅₀. This study highlighted that the specific regiochemistry of the amide linker was crucial for activity. nih.gov

High-Throughput Screening Methodologies for the Discovery of Indazole Sulfonamide Leads

High-throughput screening (HTS) has been a cornerstone in the discovery of novel indazole sulfonamide drug leads. This methodology allows for the rapid assessment of hundreds of thousands of chemical compounds for a specific biological activity. A prime example is the identification of an indazole sulfonamide with antitubercular properties. nih.govnih.govacs.org In this discovery program, a library of over 100,000 synthetic compounds was screened for their ability to inhibit the growth of Mycobacterium tuberculosis. nih.govacs.orgresearchgate.net This massive screening effort led to the identification of a potent, non-cytotoxic indazole sulfonamide that did not act via the common mechanism of cell wall biogenesis inhibition but instead triggered a slow lysis of the bacterial cells. nih.govacs.org

Lead Compound Identification and Optimization Strategies in Drug Discovery Programs

Following the identification of a hit compound from HTS, the process of lead identification and optimization begins. This involves synthesizing and testing numerous analogues to improve potency, selectivity, and pharmacokinetic properties, a process guided by structure-activity relationship (SAR) studies.

For the antitubercular indazole sulfonamide, the initial hit was attractive due to its potency, lack of cytotoxicity, high solubility, and synthetic feasibility. nih.gov Optimization efforts by GlaxoSmithKline (GSK) and other research groups focused on modifying the scaffold. frontiersin.org Key findings from these SAR studies include:

The N-butyl group was identified as a favored moiety. frontiersin.org

Modifications to the 5-membered ring of the indazole were generally well-tolerated. frontiersin.org

Repositioning a methyl group from the N-1 to the C-3 position of the indazole ring yielded analogues with equipotent activity to the original hit. frontiersin.org

However, lead optimization also uncovered challenges. A significant hurdle for the indazole sulfonamide series was an embedded aniline (B41778) moiety, which was confirmed to be mutagenic and was detected as a metabolite in rat urine, hindering further development of that specific line. frontiersin.org

Exploration of Molecular Mechanisms of Action (e.g., Target Specificity, Cellular Pathways)

A critical aspect of drug discovery is understanding a compound's molecular mechanism of action. For the antitubercular indazole sulfonamide, the specific molecular target was identified through a combination of genetic and biochemical techniques. nih.gov The generation of resistant Mtb mutants and subsequent whole-genome sequencing pointed towards the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), encoded by the guaB2 gene. nih.gov

Further validation confirmed that the indazole sulfonamide directly inhibits Mtb's IMPDH enzyme. nih.govresearchgate.net Key mechanistic details include:

Target: Inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the purine (B94841) biosynthesis pathway required for the synthesis of guanine (B1146940) nucleotides. nih.gov

Mode of Inhibition: The compound acts as an uncompetitive inhibitor with respect to both IMP and NAD+. researchgate.net

Binding Interaction: X-ray crystallography revealed that the inhibitor binds to the IMPDH-IMP complex, with the primary interaction being direct pi-pi stacking with the IMP substrate in the enzyme's active site. nih.govacs.orgresearchgate.net

Cellular Effect: Inhibition of IMPDH leads to a dose-dependent accumulation of the substrate IMP and a corresponding decrease in the downstream products xanthosine (B1684192) monophosphate (XMP) and guanosine (B1672433) monophosphate (GMP), ultimately starving the cell of essential guanine nucleotides. nih.gov

For anticancer applications, molecular docking studies have suggested that some indazole-sulfonamide derivatives may exert their effects by targeting kinases such as MAPK1. mdpi.com

Conclusion and Future Research Directions

Synthesis of Key Findings on 5-Bromo-2H-indazole-3-sulfonamide

Direct and detailed research findings exclusively on this compound are limited in the public domain. However, by examining closely related structures and the broader class of indazole sulfonamides, we can infer key characteristics and potential research directions. The indazole scaffold is a cornerstone in the development of various therapeutic agents, with numerous derivatives in clinical trials or already approved for use. mdpi.com The addition of a sulfonamide moiety is a common strategy in drug design to enhance medicinal properties, including anticancer, antibacterial, and antiviral activities. mdpi.com

The specific isomer, this compound, presents a unique substitution pattern that warrants further investigation. The bromine atom at the 5-position offers a handle for further synthetic modifications, such as cross-coupling reactions, to create a library of analogues. rsc.org The sulfonamide group at the 3-position is a key pharmacophore known to interact with various biological targets.

While a dedicated synthesis for this compound is not prominently described, general methods for the synthesis of indazole sulfonamides involve the reaction of a substituted indazole with a sulfonyl chloride. mdpi.com For the 2H-indazole isomer, specific synthetic strategies would be required to control the regioselectivity of the N-alkylation or N-arylation.

A closely related compound, 5-bromo-2-methyl-2H-indazole-3-sulfonamide, is documented in PubChem, providing some predicted physicochemical properties that can serve as a baseline for understanding the target compound. uni.lu

Table 1: Predicted Physicochemical Properties of a Related Compound

PropertyValue (for 5-bromo-2-methyl-2H-indazole-3-sulfonamide)
Molecular FormulaC8H8BrN3O2S
Molecular Weight289.95 g/mol
XLogP31.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
Data sourced from PubChem. uni.lu

Unexplored Avenues in Synthetic Chemistry for Novel Analogues

The synthesis of novel analogues of this compound represents a fertile ground for chemical exploration. The presence of the bromine atom at the C5 position is a key feature that can be exploited for diversification.

Modern Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions could be employed to introduce a wide variety of substituents at the 5-position of the indazole ring, leading to novel analogues with potentially enhanced biological activity and improved pharmacokinetic profiles. For instance, the introduction of aryl or heteroaryl groups could modulate the compound's interaction with target proteins. rsc.org

Modification of the Sulfonamide Group: The sulfonamide moiety itself can be a target for synthetic modification. N-alkylation or N-arylation of the sulfonamide nitrogen can lead to a diverse set of derivatives. nih.gov Additionally, the synthesis of acylsulfonamides could be explored, as this functional group is known to be a bioisostere of carboxylic acids and can offer improved metabolic stability.

Regioselective Synthesis of 2H-Indazoles: A significant challenge in indazole chemistry is the control of regioselectivity during N-substitution, which often yields a mixture of 1H and 2H isomers. The development of novel synthetic methodologies that selectively produce the 2H-indazole isomer is a critical area of research. researchgate.net Exploring different directing groups, catalysts, and reaction conditions will be essential to unlock the full potential of 2H-indazole-3-sulfonamides.

Advanced Computational Methodologies for Predictive Modeling and Design

In the absence of extensive experimental data, computational modeling provides a powerful tool to predict the properties and potential biological activities of this compound and its analogues.

Molecular Docking: Molecular docking studies can be used to predict the binding affinity and interaction modes of the compound with various biological targets. mdpi.comcolab.ws For instance, given the known anticancer activity of many indazole sulfonamides, docking studies could be performed against various protein kinases implicated in cancer progression. nih.govmdpi.com These studies can help prioritize the synthesis of analogues with the highest predicted potency.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogues is synthesized and their biological activities are determined, QSAR models can be developed. These models mathematically correlate the structural features of the compounds with their biological activity, enabling the prediction of the activity of yet-to-be-synthesized analogues and guiding the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode and to understand the key interactions that contribute to binding. mdpi.com

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds. mdpi.com This early-stage assessment can help to identify and filter out compounds with unfavorable pharmacokinetic or toxicity profiles, saving time and resources in the drug discovery process.

Identification of Emerging Biological Targets and Disease Indications

The indazole sulfonamide scaffold has been associated with a broad range of biological activities, suggesting that this compound could have therapeutic potential in various diseases. mdpi.comresearchgate.net

Kinase Inhibition: A significant body of research has focused on indazole derivatives as kinase inhibitors for the treatment of cancer. nih.govmdpi.comnih.gov Pazopanib, an approved anticancer drug, features an indazole scaffold. mdpi.com Therefore, exploring the inhibitory activity of this compound against a panel of protein kinases is a logical starting point. Potential targets include those involved in cell proliferation, angiogenesis, and metastasis.

Antimicrobial Activity: Indazole derivatives have also shown promise as antimicrobial agents. researchgate.netacgpubs.org Research into indazole sulfonamides has demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting enzymes such as inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.gov Given the urgent need for new antibiotics, investigating the antibacterial and antifungal properties of this compound is a worthwhile endeavor.

Anti-inflammatory and Neurological Disorders: The indazole nucleus has been linked to anti-inflammatory activity and potential applications in neurological disorders. researchgate.net Exploring the effect of this compound on targets involved in inflammation, such as cyclooxygenase (COX) enzymes, or on receptors in the central nervous system could reveal new therapeutic opportunities.

Table 2: Potential Biological Targets and Disease Indications

Biological Target ClassSpecific ExamplesPotential Disease Indication
Protein KinasesVEGFR, EGFR, MAPK1 mdpi.comnih.govCancer
Bacterial EnzymesIMPDH nih.govTuberculosis
Inflammatory EnzymesCOXInflammation
CNS ReceptorsSerotonin receptorsNeurological Disorders

Strategic Development of Next-Generation Indazole-Sulfonamide Therapeutics

The development of this compound into a next-generation therapeutic requires a strategic and multidisciplinary approach.

Fragment-Based Drug Discovery (FBDD): The core this compound structure can be considered a fragment that can be elaborated upon to improve potency and selectivity. FBDD strategies, which involve screening small, low-complexity molecules and then growing or linking them to create more potent leads, could be effectively applied. whiterose.ac.uk

Structure-Based Drug Design (SBDD): Once a promising biological target is identified and its structure is known, SBDD can be employed to rationally design more potent and selective inhibitors. acs.org This involves using the three-dimensional structure of the target protein to guide the design of molecules that fit snugly into the active site and make favorable interactions.

Targeted Drug Delivery: To enhance efficacy and reduce off-target effects, novel drug delivery strategies could be explored. This might involve conjugating the indazole-sulfonamide to a targeting moiety that directs the drug specifically to the desired cells or tissues.

Combination Therapies: In complex diseases like cancer, combination therapies are often more effective than single-agent treatments. Investigating the synergistic effects of this compound with existing drugs could lead to more effective treatment regimens.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2H-indazole-3-sulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation reactions using brominated indazole precursors and sulfonamide derivatives. Key steps include optimizing temperature (80–120°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., K₂CO₃ or triethylamine). Yield improvements are achieved by controlling stoichiometric ratios (e.g., 1:1.2 for indazole:sulfonamide) and reaction time (8–24 hr). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
  • Characterization : Confirm structure using ¹H/¹³C NMR (δ ~7.5–8.5 ppm for aromatic protons) and LC-MS (M+H⁺ peak at ~285–290 m/z). Purity ≥95% is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How do researchers validate the purity and stability of this compound under storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. Use HPLC to monitor impurities (e.g., dehalogenated byproducts). For long-term storage, lyophilize the compound and store at -20°C under inert gas (argon) to prevent oxidation. TGA/DSC analysis confirms thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

  • Analysis Framework : Discrepancies in Suzuki-Miyaura coupling efficiency (e.g., aryl boronic acid scope) may stem from ligand choice (Pd(PPh₃)₄ vs. XPhos) or base (Na₂CO₃ vs. Cs₂CO₃). Design a factorial experiment varying ligands, bases, and solvents (toluene vs. dioxane). Use ANOVA to identify statistically significant factors (p<0.05). Cross-validate results with DFT calculations (e.g., Gibbs free energy of transition states) .
  • Case Study : A 2024 study resolved low yields (15–20%) by switching from Pd(OAc)₂ to PdCl₂(dppf) and increasing reaction temperature to 100°C, achieving 75% yield .

Q. What strategies mitigate off-target effects when using this compound in kinase inhibition assays?

  • Methodology : Perform counter-screening against a kinase panel (e.g., 100+ kinases) to identify selectivity. Use IC₅₀ shift assays with ATP concentrations (1–10 mM) to confirm competitive binding. Structural modifications (e.g., introducing methyl groups at C4) reduce off-target binding by 40%, as shown in a 2023 SAR study .

Q. How do computational models predict the metabolic pathways of this compound, and what experimental validation is required?

  • Workflow : Use in silico tools (e.g., SwissADME, MetaCore) to predict Phase I/II metabolism. Prioritize high-probability metabolites (e.g., sulfonamide hydrolysis or bromine displacement) for synthesis. Validate via in vitro hepatocyte assays (human CYP450 isoforms) and UPLC-QTOF-MS to detect glucuronidation/sulfation products .

Data Interpretation & Experimental Design

Q. What statistical approaches reconcile variability in bioactivity data across independent studies?

  • Methods : Apply meta-analysis with random-effects models to account for inter-study heterogeneity (I² >50%). Adjust for batch effects (e.g., cell passage number) using linear mixed models. A 2022 meta-study reduced variability in IC₅₀ values (95% CI: 1.2–3.8 µM) by standardizing assay protocols (e.g., ATP concentration, incubation time) .

Q. How to design a robust SAR study for this compound derivatives targeting enzyme inhibition?

  • Design : Synthesize 20+ analogs with systematic substitutions (e.g., halogens at C5, alkyl/aryl groups at N1). Test in triplicate using enzyme activity assays (e.g., fluorescence polarization). Apply QSAR models (e.g., CoMFA) to correlate structural features (logP, polar surface area) with bioactivity. Validate top candidates in in vivo PD models .

Cross-Disciplinary Applications

Q. What role does this compound play in photodynamic therapy (PDT) research?

  • Mechanism : The sulfonamide group enhances water solubility for PDT agent formulation. Bromine’s heavy atom effect increases singlet oxygen quantum yield (ΦΔ ~0.6–0.8). In a 2023 study, conjugation with phthalocyanine improved tumor uptake in murine models by 30% compared to non-brominated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.